

Preclinical Profile and Characterization of GLP-26: A Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical profile of **GLP-26**, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). The data herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile, supporting its potential for further preclinical development as a therapeutic agent for chronic HBV infection.

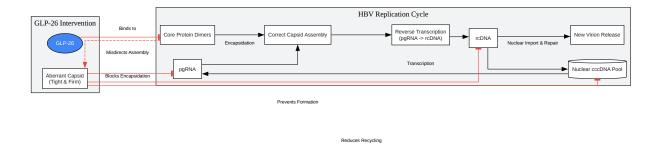
Mechanism of Action

GLP-26 is a Class II Capsid Assembly Modulator that targets the HBV core protein.[1] Its primary mechanism involves binding to the core protein dimers, which leads to the formation of a smaller number of tight, firm capsid particles.[1] This aberrant assembly disrupts several critical steps in the HBV lifecycle:

- Inhibition of pgRNA Encapsidation: By inducing incorrect capsid morphology, GLP-26
 prevents the proper packaging of pre-genomic RNA (pgRNA), a crucial step for viral
 replication.[2][3]
- Nucleocapsid Disassembly: The resulting unstable capsids are prone to disassembly. [2][3]
- Reduction of cccDNA Pools: GLP-26 disrupts the recycling of mature relaxed circular DNA (rcDNA) to the nucleus for the formation of new covalently closed circular DNA (cccDNA),



the stable viral minichromosome responsible for viral persistence.[2][4] This leads to a reduction in the cccDNA pool.[2][4]



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Caption: Mechanism of action of **GLP-26** on the HBV replication cycle.

In Vitro Efficacy

GLP-26 demonstrates potent antiviral activity against HBV in various cell-based assays.



Cell Line	Parameter	EC50	Selectivity Index (SI)	Reference
HepAD38	HBV DNA Replication	3 nM	>33,333 (vs. HepG2)	[2][4]
HepAD38	HBeAg Secretion	3 nM	-	[4]
Primary Human Hepatocytes (PHH)	HBV DNA Replication	40 nM	-	[4]
HepNTCP-DL	HBeAg Secretion	0.7 μΜ	-	[2]

- cccDNA Reduction: In HepAD38 cells, **GLP-26** reduced cccDNA amplification by over 90% at a concentration of 1 μ M.[2][3]
- Synergistic Activity: GLP-26 exhibits synergistic antiviral activity when combined with the nucleoside analog entecavir (ETV) in HepAD38 cells, with a combination index (CI) of 0.6.[4]
- Toxicity: No cytotoxicity was observed in HepG2 cells and other cell types at concentrations up to 100 μM.[4] Additionally, no mitochondrial toxicity or increase in lactic acid production was seen at concentrations up to 50 μM and 25 μM, respectively.[4]

In Vivo Efficacy

The antiviral activity of **GLP-26** has been confirmed in mouse models of HBV infection.



Animal Model	Treatment	Dosage	Duration	Outcome	Reference
HBV Nude Mouse (AD38 xenografts)	GLP-26 Monotherapy	Not specified	45 days	2.3–3 log10 reduction in HBV titers vs. placebo	[5][6]
HBV Nude Mouse (AD38 xenografts)	GLP-26 + Entecavir	Not specified	45 days	4.6-fold log10 reduction in HBV titers vs. placebo	[5][6]
Humanized Mouse (BRGS-uPA)	GLP-26 Monotherapy	60 mg/kg/day (oral)	10 weeks	Decrease in HBV DNA, HBsAg, and HBeAg levels	[4]
Humanized Mouse (BRGS-uPA)	GLP-26 + Entecavir	GLP-26: 60 mg/kg/day (oral)ETV: 0.3 mg/kg/day (oral)	10 weeks	Mean -4 log10 reduction in HBV DNA; sustained response for up to 12 weeks post- treatment	[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys, demonstrating favorable properties for oral administration.



Route of Administrat ion	Dose	AUC (0-7h) (ng·h/mL)	t½	Oral Bioavailabil ity (%)	Reference
Intravenous (IV)	15 mg/kg	1,306	1.5 h	-	[4]
Oral (PO)	30 mg/kg	1,587	>6 h	61%	[4][5]

Route of Adminis tration	Dose	Cmax (ng/mL)	Tmax (h)	AUCtota I (h·ng/m L)	t½ (h)	Oral Bioavail ability (%)	Referen ce
Intraveno us (IV)	1 mg/kg	-	-	986.6 ± 316.5	0.77 ± 0.23	-	[5]
Oral (PO)	5 mg/kg	380.7	0.67	1660 ± 530	2.44 ± 0.57	33.6%	[5][6]

Species	Plasma Stability (t½)	Liver Microsome Stability (t½)	Plasma Protein Binding (%)	Reference
Human	>24 h	7.6 h	89.5%	[4][5]
Mouse	>24 h	71 min	-	[4]
Rat	~8.5 h	-	-	[4]
Dog	>24 h	-	-	[4]
Cynomolgus Monkey	-	-	86.7%	[5][6]

Safety and Toxicology

Preclinical safety assessments indicate a favorable profile for GLP-26.

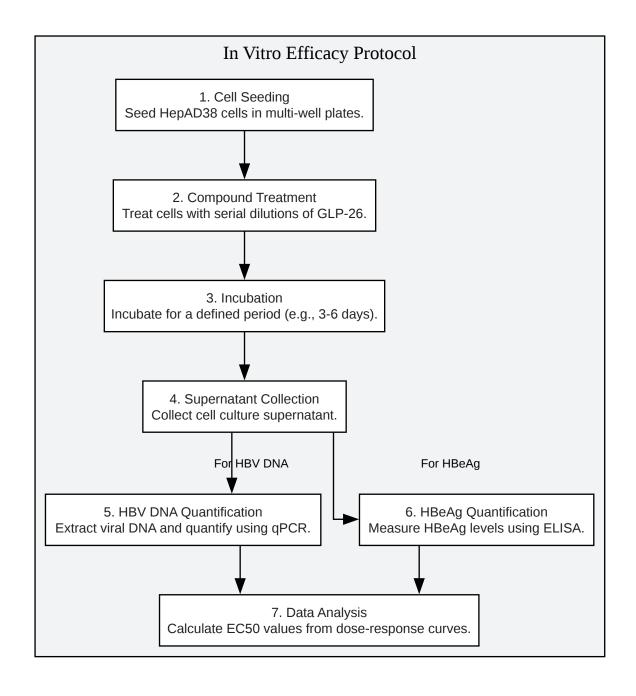


- In Vitro: As mentioned, GLP-26 did not exhibit toxicity in human hepatoma cell lines or other relevant cell types at concentrations significantly above its effective dose.[4]
- Cardiotoxicity: **GLP-26** demonstrated a favorable toxicity profile with no apparent impact on the function of primary human cardiomyocytes at concentrations up to 10 μΜ.[5][6][7]
- In Vivo: GLP-26 was safely administered to humanized mice at 60 mg/kg per day for 10 weeks.[5]

Experimental Protocols

This protocol outlines the general steps for determining the in vitro efficacy of GLP-26.





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Caption: General workflow for in vitro anti-HBV activity assessment.

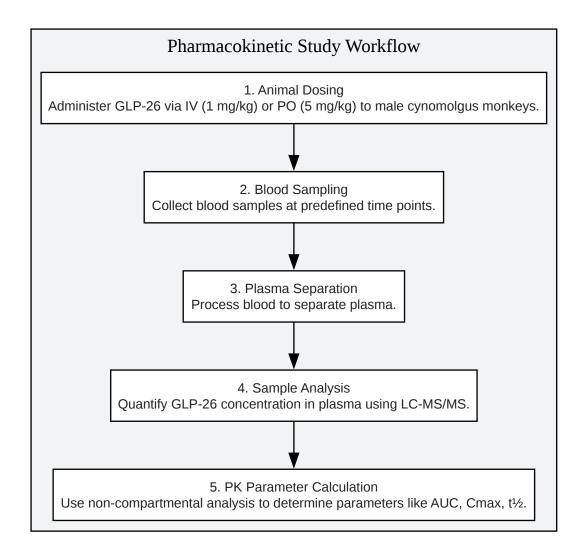
Detailed Steps:

Cell Culture: HepAD38 cells, which are stably transfected with a tetracycline-repressible
 HBV genome, are cultured under standard conditions.



- Treatment: Cells are treated with a range of concentrations of GLP-26.
- HBV DNA Measurement: After incubation, the supernatant is treated with DNase to remove extracellular DNA. Viral capsids are then lysed, and the released HBV DNA is quantified by real-time quantitative PCR (qPCR).
- HBeAg Measurement: The concentration of Hepatitis B e-antigen (HBeAg) in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
- Toxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTS assay to determine the 50% cytotoxic concentration (CC50).

This protocol provides an overview of the in vivo pharmacokinetic evaluation.





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Caption: Workflow for pharmacokinetic studies in cynomolgus monkeys.

Detailed Steps:

- Animals: Male cynomolgus monkeys are used for the study.
- Dosing: A single dose of GLP-26 is administered either intravenously (1 mg/kg) or orally (5 mg/kg).[5][6]
- Sample Collection: Blood samples are collected at various time points post-administration.
- Bioanalysis: The concentration of **GLP-26** in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentrationtime profiles using non-compartmental analysis.

Conclusion

GLP-26 is a potent HBV capsid assembly modulator with a favorable preclinical profile. It demonstrates single-digit nanomolar efficacy in vitro, significant viral load reduction in vivo (particularly in combination with entecavir), and desirable pharmacokinetic properties including good oral bioavailability in multiple species.[4][5] Its mechanism of action, which targets capsid assembly and reduces the cccDNA pool, represents a promising strategy for achieving a functional cure for chronic HBV. The compound's high selectivity and favorable safety profile warrant its continued investigation and development as a next-generation anti-HBV therapeutic.[6]

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